

Application Note: Mass Spectrometry

Fragmentation Analysis of Veratrole-d4

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Compound of Interest

Compound Name: Veratrole-d4

Cat. No.: B593016

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Abstract

This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **Veratrole-d4** (1,2-dimethoxybenzene-d4). While direct spectral data for **Veratrole-d4** is not widely published, a reliable fragmentation pathway can be predicted based on the well-documented fragmentation of its non-deuterated analog, Veratrole. [1][2][3] This document outlines the expected major fragment ions, their relative abundances, and the underlying fragmentation mechanisms. A standardized protocol for sample analysis using gas chromatography-mass spectrometry (GC-MS) is also provided for researchers and drug development professionals.

Introduction

Veratrole (1,2-dimethoxybenzene) and its isotopically labeled analogs are important building blocks in the synthesis of various pharmaceutical compounds and are used as internal standards in quantitative analytical studies. [4][5] Understanding the mass spectrometric behavior of **Veratrole-d4** is crucial for its unambiguous identification and accurate quantification in complex matrices. Electron ionization mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds, providing reproducible fragmentation patterns that serve as a molecular fingerprint. [6][7] This note details the expected fragmentation of **Veratrole-d4**, where four hydrogen atoms on the aromatic ring are replaced by deuterium.

Predicted Mass Spectrum of Veratrole-d4

The mass spectrum of unlabeled Veratrole (C₈H₁₀O₂, MW: 138.16 g/mol) is characterized by a prominent molecular ion peak and several key fragment ions resulting from the loss of methyl radicals and neutral molecules like formaldehyde and carbon monoxide.[1][8] For **Veratrole-d4** (C₈H₆D₄O₂), the molecular weight is shifted to approximately 142.19 g/mol . The fragmentation pathway is expected to mirror that of unlabeled Veratrole, with corresponding mass shifts for fragments containing the deuterated aromatic ring.

Quantitative Data Summary

The table below summarizes the predicted major ions, their mass-to-charge ratios (m/z), and proposed structures for **Veratrole-d4** under electron ionization. The relative intensities are estimated based on the typical fragmentation of Veratrole.

| m/z (Predicted for Veratrole-d4) | Proposed Fragment Ion | Formula | Likely Neutral Loss |
|----------------------------------|--|--|-------------------------------------|
| 142 | Molecular Ion | [C ₈ H ₆ D ₄ O ₂] ^{•+} | - |
| 127 | [M - CH ₃] ^{•+} | [C ₇ H ₃ D ₄ O ₂] ⁺ | •CH ₃ |
| 112 | [M - 2CH ₃] ^{•+} | [C ₆ D ₄ O ₂] ^{•+} | 2 •CH ₃ |
| 99 | [M - CH ₃ - CO] ⁺ | [C ₆ H ₃ D ₄ O] ⁺ | •CH ₃ , CO |
| 84 | [M - 2CH ₃ - CO] ^{•+} | [C ₅ D ₄ O] ^{•+} | 2 •CH ₃ , CO |
| 70 | [C ₄ D ₄ O] ⁺ | [C ₄ D ₄ O] ⁺ | C ₂ H ₆ O, CO |

Fragmentation Pathway

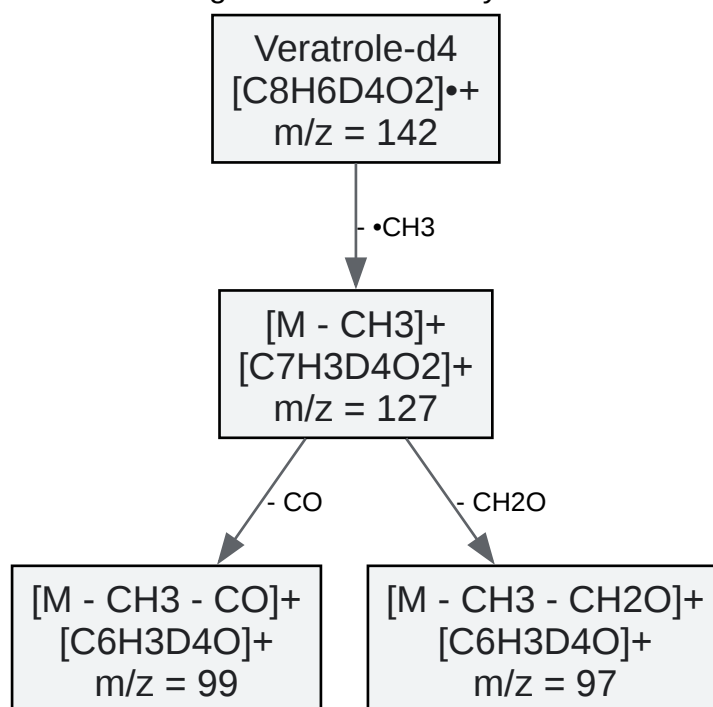
The fragmentation of **Veratrole-d4** is initiated by the removal of an electron to form the molecular ion (m/z 142). Subsequent fragmentation events involve the characteristic loss of methyl groups and rearrangements.

- **Loss of a Methyl Radical:** The molecular ion readily loses a methyl radical (•CH₃) from one of the methoxy groups to form a stable, resonance-stabilized cation at m/z 127.

- Sequential Losses: This is followed by the loss of a second methyl radical, or the neutral loss of carbon monoxide (CO) or formaldehyde (CH₂O), leading to the formation of smaller fragment ions.

Below is a visual representation of the proposed primary fragmentation pathway for **Veratrole-d₄**.

Predicted Fragmentation Pathway of Veratrole-d₄



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Caption: Primary fragmentation pathway of **Veratrole-d₄**.

Experimental Protocol: GC-MS Analysis of Veratrole-d₄

This protocol outlines a general procedure for the analysis of **Veratrole-d₄** using a standard gas chromatograph coupled to a mass spectrometer.

1. Sample Preparation

- Prepare a stock solution of **Veratrole-d4** in a high-purity solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.
- Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
- If analyzing in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) and solvent exchange into a GC-compatible solvent.

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injection Volume: 1 µL
- Injector Temperature: 250°C
- Injection Mode: Splitless
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 minute
 - Ramp: 10°C/min to 280°C
 - Hold: 5 minutes at 280°C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Ion Source: Electron Ionization (EI)
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C

- Electron Energy: 70 eV
- Mass Scan Range: m/z 40-200
- Acquisition Mode: Full Scan

3. Data Analysis

- Acquire the total ion chromatogram (TIC) to determine the retention time of **Veratrole-d4**.
- Extract the mass spectrum at the apex of the chromatographic peak.
- Identify the molecular ion and major fragment ions as detailed in the quantitative data summary.
- For quantitative analysis, construct a calibration curve using the peak area of a characteristic ion (e.g., m/z 142 or 127) versus the concentration of the standards.

Conclusion

The fragmentation pattern of **Veratrole-d4** can be reliably predicted from the well-established fragmentation of unlabeled Veratrole. The expected mass spectrum is dominated by the molecular ion at m/z 142 and a significant fragment at m/z 127, corresponding to the loss of a methyl radical. This application note provides a foundational guide for the identification and analysis of **Veratrole-d4** by GC-MS, which is valuable for researchers in synthetic chemistry and drug metabolism studies. The provided protocol offers a starting point for method development, which may require further optimization based on the specific analytical instrumentation and sample matrix.

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